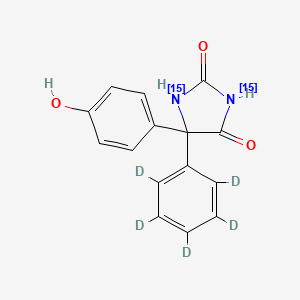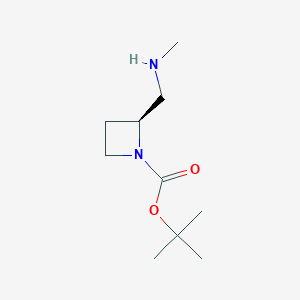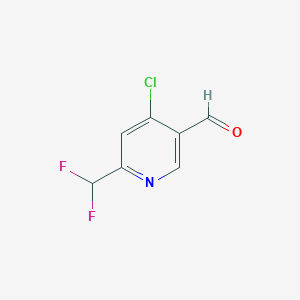
4-Chloro-6-(difluoromethyl)nicotinaldehyde
Descripción general
Descripción
4-Chloro-6-(difluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H4ClF2NO . It has a molecular weight of 191.56 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-(difluoromethyl)nicotinaldehyde is 1S/C7H4ClF2NO/c8-5-1-6(7(9)10)11-2-4(5)3-12/h1-3,7H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Chloro-6-(difluoromethyl)nicotinaldehyde is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C . The boiling point of this compound is not specified .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound serves as a precursor in the synthesis of heterocyclic compounds with potential antiviral activities. For example, its derivatives have been explored for their cytotoxicity and antiviral properties against HSV1 and HAV (Attaby et al., 2007).
- It plays a critical role in the development of safe and economical syntheses of intermediates for novel anti-infective agents, showcasing the importance of halogen-containing reagents in pharmaceutical synthesis (Mulder et al., 2013).
- Its derivatives have been used in the synthesis of key intermediates for highly efficient herbicides, indicating its significance in agrochemical research (Zuo Hang-dong, 2010).
Material Science and Supramolecular Chemistry
- The compound and its derivatives find applications in supramolecular chemistry, such as the construction of hydrogen-bonding networks with copper(II) chlorobenzoates. These studies contribute to our understanding of molecular assemblies and their potential applications in material science (Halaška et al., 2013).
Organic Chemistry and Catalysis
- In organic chemistry, it is involved in selective difluoromethylation reactions, highlighting the compound's role in introducing fluorine atoms into organic molecules. This is critical for developing pharmaceuticals and agrochemicals with improved properties (Yang et al., 2008; Hu et al., 2009).
Spectroscopy and Structural Analysis
- Spectroscopic investigations of nicotinaldehyde provide insights into its vibrational modes, contributing to a deeper understanding of its chemical behavior and structural characteristics (Jose & Mohan, 2006).
Agricultural Chemistry
- The structural modification of nicotinaldehyde derivatives has been explored for developing new herbicides. This includes the synthesis of compounds with specific herbicidal activity, showcasing the compound's utility in designing agrochemicals (Yu et al., 2021).
Safety And Hazards
This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301-H315-H319-H335, indicating that it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P264-P270-P301+P310-P302+P352-P305+P351+P338, which provide guidance on how to handle and work with this compound safely .
Propiedades
IUPAC Name |
4-chloro-6-(difluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-5-1-6(7(9)10)11-2-4(5)3-12/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDQSEQKRNRAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethyl)nicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








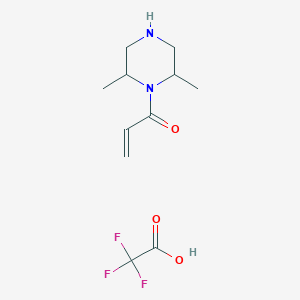
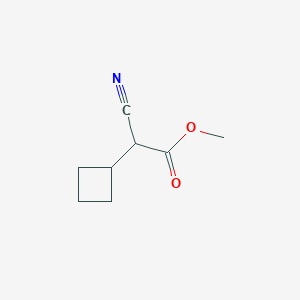
![[1-(Fluoromethyl)cyclopropyl]methanamine; trifluoroacetic acid](/img/structure/B1459862.png)

